molecular formula C16H13N5O7 B14363006 2-(1-Methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol CAS No. 93764-55-7

2-(1-Methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol

Cat. No.: B14363006
CAS No.: 93764-55-7
M. Wt: 387.30 g/mol
InChI Key: IVEQZGOHTNKRSS-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical structures: a pyridine ring substituted with a 1-methylpyrrol group and a trinitrophenol (picric acid) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrol-2-yl)pyridine typically involves the reaction of 2-bromopyridine with 1-methylpyrrole under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

For the trinitrophenol part, picric acid is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The nitration reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

Industrial production of 2-(1-Methylpyrrol-2-yl)pyridine may involve large-scale coupling reactions using automated reactors to ensure consistent product quality and yield. The production of picric acid on an industrial scale involves continuous nitration processes with stringent safety measures due to the highly explosive nature of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrrol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and explosives.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the trinitrophenol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Contains a pyridine ring with a pyrrolidine substituent.

    Picric Acid: Contains a trinitrophenol moiety.

Uniqueness

2-(1-Methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol is unique due to the combination of both a pyridine ring and a trinitrophenol moiety in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Properties

CAS No.

93764-55-7

Molecular Formula

C16H13N5O7

Molecular Weight

387.30 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C10H10N2.C6H3N3O7/c1-12-8-4-6-10(12)9-5-2-3-7-11-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;1-2,10H

InChI Key

IVEQZGOHTNKRSS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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